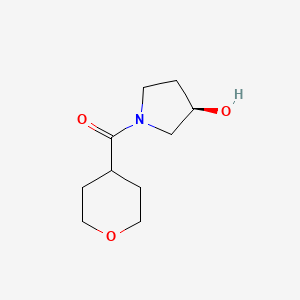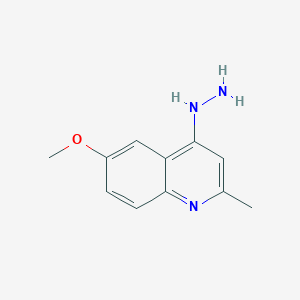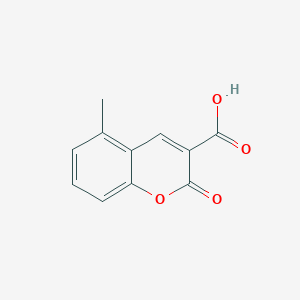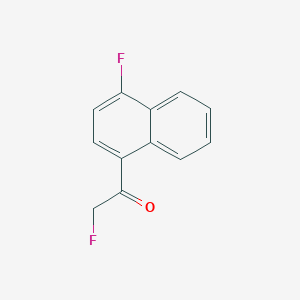
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C₁₂H₈F₂O. This compound is characterized by the presence of a fluoro group attached to both the ethanone and naphthalene moieties. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the bromination of 4’-fluoro-1’-acetonaphthone in the presence of bromine and 1,4-dioxane at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including halogenation and subsequent functional group transformations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoro groups enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethanone: This compound has an additional trifluoromethyl group, which can alter its chemical properties and reactivity.
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone: The presence of a bromo group instead of a fluoro group can significantly change the compound’s reactivity and applications.
Uniqueness
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluoro groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
315-99-1 |
|---|---|
Formule moléculaire |
C12H8F2O |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H8F2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 |
Clé InChI |
IEUWFIZAQJBGHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)

![1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)
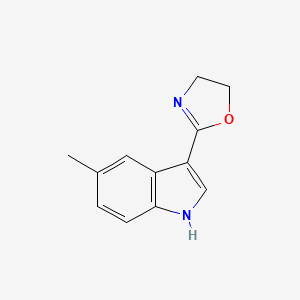
![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)


